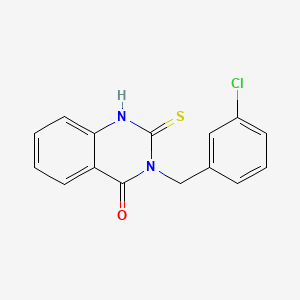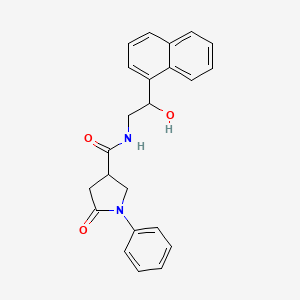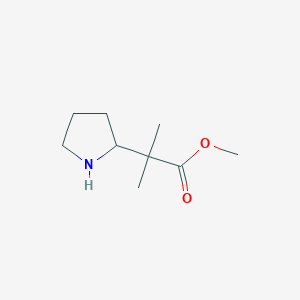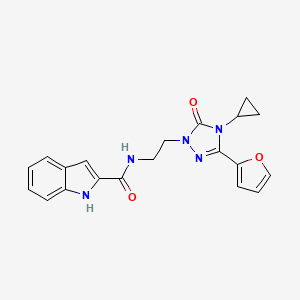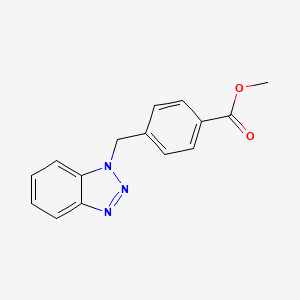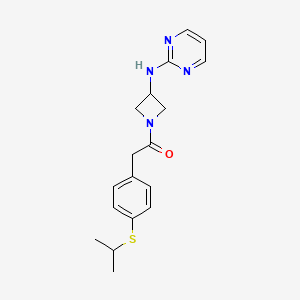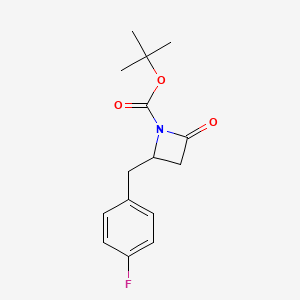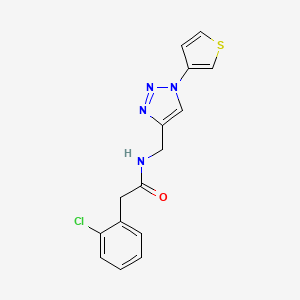
2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CTAM and has been studied extensively for its unique properties and potential uses.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Biological Activities : Novel triazole compounds containing the thioamide group have been synthesized, showing potential antifungal and plant growth regulating activities. The structural determination through single-crystal X-ray diffraction analysis provides insights into their molecular interactions, which could be foundational for further drug design and development processes (Li Fa-qian et al., 2005).
Cholinesterase Inhibition : New synthetic derivatives have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. This research indicates potential applications in treating conditions like Alzheimer's disease by modulating cholinesterase activity (N. Riaz et al., 2020).
Antitumor and Anticancer Potential
Antitumor Activity Evaluation : The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and their screening against various human tumor cell lines have revealed considerable anticancer activity against some cancer cell lines, highlighting the potential of such compounds in cancer therapy (L. Yurttaş et al., 2015).
Antimicrobial Activity
Novel Thiazolidinone and Acetidinone Derivatives : Research into the synthesis of compounds with potential antimicrobial activity against various micro-organisms has been conducted, underlining the significance of such chemical compounds in developing new antimicrobial agents (B. Mistry et al., 2009).
Molecular Conformation and Supramolecular Assembly
Halogenated C,N-diarylacetamides : Investigations into the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides offer deep insights into how modifications at the molecular level can influence the overall structural and interaction properties of such compounds, which is critical for the design of materials with specific functions (P. Nayak et al., 2014).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-14-4-2-1-3-11(14)7-15(21)17-8-12-9-20(19-18-12)13-5-6-22-10-13/h1-6,9-10H,7-8H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFNQOFHJKXZIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

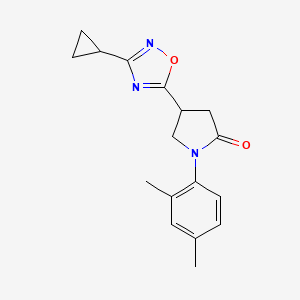
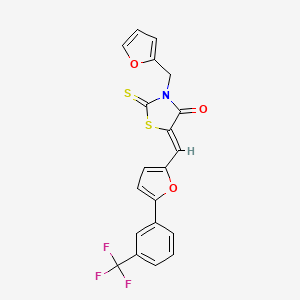
![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408694.png)
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)
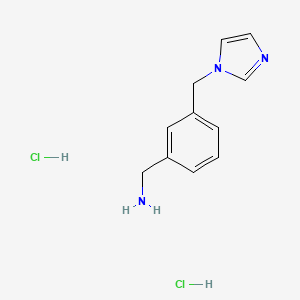
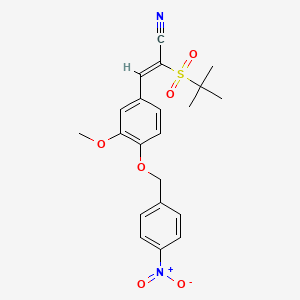
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
